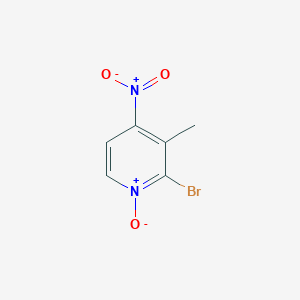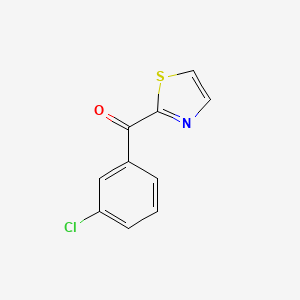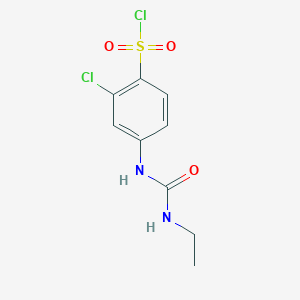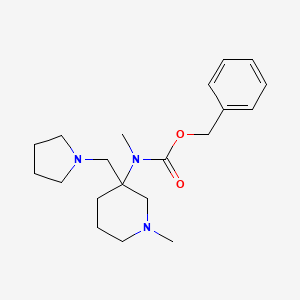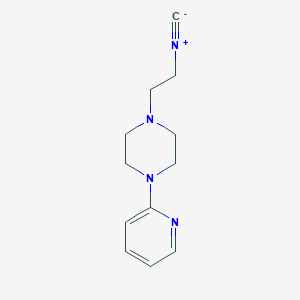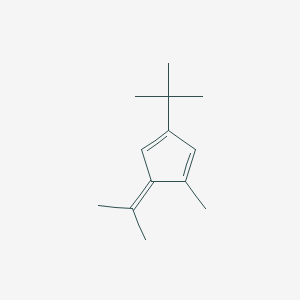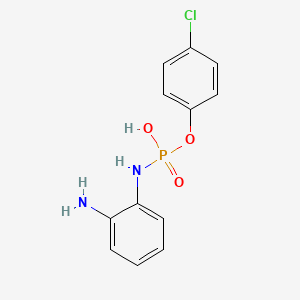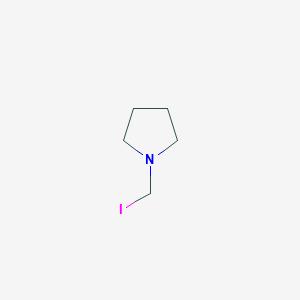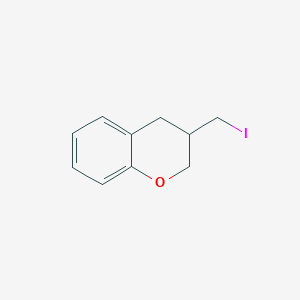
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
説明
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a quinolone derivative, which is a class of compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinolone derivatives, including this compound, can be achieved through various synthetic methodologies. These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a = 22.886 (3) Å, b = 12.763 (2) Å, c = 8.175 (1) Å, β = 107.756 (4)° .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.25 g/mol, XLogP3-AA of 2.1, and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Synthesis and Properties
- Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been synthesized and examined for their chemical properties. For example, alkaline hydrolysis of certain derivatives is accompanied by decarboxylation, resulting in compounds like 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Ukrainets et al., 2006).
Anticancer Activity
- Research has focused on producing new derivatives of this compound to test their anticancer effects, particularly against breast cancer cell lines. Some derivatives have shown significant anticancer activity (Gaber et al., 2021).
Chemical Reactions and Structural Analysis
- Studies have explored the reactions of this compound derivatives with various reagents, providing insights into their structural and chemical characteristics. For instance, reactions with p-toluenesulfonylhydrazide have been examined (Ukrainets et al., 2009).
Pharmacological Activities
- The N-1-alkylated derivatives of 4-oxoquinolines, including this compound, have been associated with various pharmacological activities, such as antibacterial and antiviral properties. Their structural features contribute to these activities (Batalha et al., 2019).
Halogen Bonding in Crystal Structures
- This compound derivatives feature in studies examining O...I halogen bonding in crystal structures, which is crucial for understanding the solid-state supramolecular architecture of these compounds (Bauer et al., 2009).
Myorelaxant Activity
- Derivatives of this compound have been synthesized and evaluated for their myorelaxant activities. Certain derivatives demonstrated concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).
Hydrolysis Studies
- The hydrolysis of the nitrile moiety in derivatives of this compound has been probed to understand the chemical shifts and reaction pathways involved (Basafa et al., 2021).
作用機序
Target of Action
The primary targets of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are DNA gyrase and type II topoisomerase . These enzymes are essential for key cellular processes, including DNA replication .
Mode of Action
This compound interacts with its targets by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . This compound can overcome quinolone resistance by changing the pharmacophores at positions N −1 and C −3 .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA replication . By targeting DNA gyrase and type II topoisomerase, it disrupts the normal functioning of these enzymes, thereby inhibiting DNA replication .
Pharmacokinetics
Quinolone derivatives are generally known for their excellent safety profiles, favourable pharmacokinetic characteristics, and good treatment effectiveness .
Result of Action
The result of the compound’s action is the inhibition of DNA replication, which leads to bacterial cell death . This makes it a potential candidate for treating bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when the quinolone ring Nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end
将来の方向性
生化学分析
Biochemical Properties
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and type II topoisomerase, which are essential enzymes involved in DNA replication . By inhibiting these enzymes, this compound can effectively block DNA replication, leading to bacterial cell death . Additionally, this compound has been reported to interact with tyrosine kinases, influencing cell signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of DNA gyrase and type II topoisomerase, inhibiting their activity and preventing DNA replication . Additionally, it can interact with tyrosine kinases, leading to the inhibition of kinase activity and subsequent modulation of downstream signaling pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, resulting in the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been reported to interact with efflux transporters, which can affect its cellular localization and accumulation . The compound’s distribution within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSZQRCUSJNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364172 | |
| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-85-7 | |
| Record name | Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23789-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


